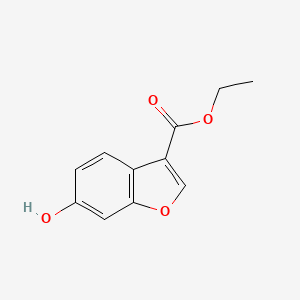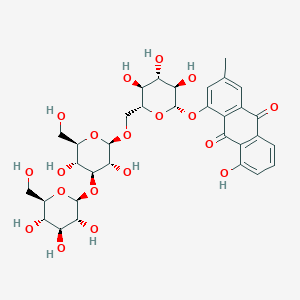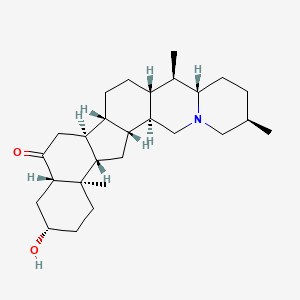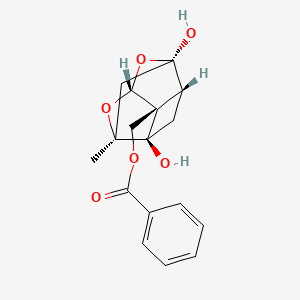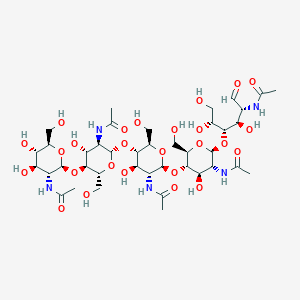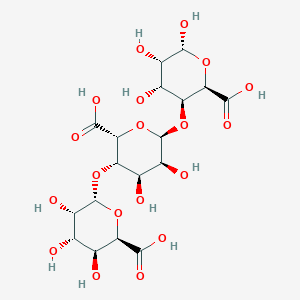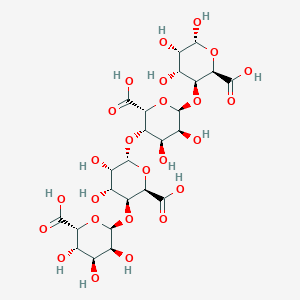
Chitotetraose (tetrahydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitotetraose (tetrahydrochloride) is a useful research compound. Its molecular formula is C24H50Cl4N4O17 and its molecular weight is 808.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chitotetraose (tetrahydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitotetraose (tetrahydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Activation of NF-B Signaling Pathway : Chitotetraose and chitohexaose are potent activators of the NF-B signaling pathway, leading to increased gene expression and transcription of NF-B downstream genes (Li et al., 2012).
Promoting Wheat Seedling Growth : Higher degrees of polymerization in chitooligomers, including chitotetraose, can enhance wheat seedling growth under salt stress. This improvement is seen in photosynthetic parameters, soluble sugar, and proline contents, while reducing malondialdehyde concentrations (Zhang et al., 2017).
Enhancing Microbicidal Activities : N-acetyl-chito-oligosaccharides, which include chitotetraose, can enhance the oxygen-generating and microbicidal effects of peritoneal exudate cells in mice, potentially benefiting in treating infections (Suzuki et al., 1985).
Catalyzing Transglycosylation Reactions : Chitinase from Nocardia orientalis can catalyze the conversion of tetrasaccharide into hexa-N-acetyl-chitohexaose and di-N-acetyl-chitobiose (Usui et al., 1987).
Hydrolysis by Bacterial Enzymes : Bacterial enzymes, like chitinase C-1 from Streptomyces griseus and Bacillus subtilis chitosanase, have shown effectiveness in hydrolyzing chitotetraose (Ohno et al., 1996; Chiang et al., 2003).
Selective Synthesis of Modified Chitotetraose : Chitinase from Streptomyces griseus can also synthesize 6-O-carboxymethylated chitotetraose (Ochiai et al., 2004).
Antibacterial Effects Against Salmonella : Chitotetraose monomers exhibit antibacterial effects against Salmonella, similar to chitotriose and more effective than chitobiose (Zhao et al., 2022).
Potential in Symbiotic Signaling and Plant-Pathogen Interactions : The enzyme CHIT, which hydrolyzes chitotetraose, has been mapped to chromosome 1q and may play a role in symbiotic signaling and plant-pathogen interactions (Eiberg & Tandt, 1997).
Biologically Active Chitooligosaccharides Preparation : Concise methods for preparing biologically active chitooligosaccharides, including tetra-N-acetyl-chitotetraose, have been developed (Huang, 2010).
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;tetrahydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O17.4ClH/c25-6(1-29)14(35)19(7(34)2-30)43-23-12(27)17(38)21(9(4-32)41-23)45-24-13(28)18(39)20(10(5-33)42-24)44-22-11(26)16(37)15(36)8(3-31)40-22;;;;/h1,6-24,30-39H,2-5,25-28H2;4*1H/t6-,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-;;;;/m0..../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAPCOFRUKAVGR-PFOCQPMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50Cl4N4O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chitotetraose (tetrahydrochloride) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8118250.png)



![4-[2-(methoxymethyl)-1-[(1~{R})-1-phenylethyl]-8-[[(3~{S})-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B8118270.png)
